molecular formula C24H36O3 B13416944 Einecs 257-761-9 CAS No. 52230-62-3

Einecs 257-761-9

Cat. No.: B13416944
CAS No.: 52230-62-3
M. Wt: 372.5 g/mol
InChI Key: SBKWVCUBCYGVKF-XFIIBVRQSA-N
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Description

Nomenclature and Formal Chemical Identity

The precise identification of a chemical compound is fundamental to scientific discourse. This section details the systematic naming conventions, common designations, and stereochemical nature of Einecs 257-761-9.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The systematic IUPAC name for this compound is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate (B1226103). wikipedia.org This name precisely describes the molecular structure, including the steroidal backbone and the ester side chain. Another accepted IUPAC name is (17β)-3-Oxoestr-4-en-17-yl hexanoate. chemspider.com

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate wikipedia.org
CAS Registry Number 52230-62-3 clearsynth.com
Molecular Formula C24H36O3 wikipedia.org

| Molar Mass | 372.549 g·mol−1 wikipedia.org |

In addition to its systematic IUPAC name, this compound is known by several common and generic names, which are frequently used in scientific literature and commercial contexts. These include Nandrolone (B1676933) Hexanoate and Nandrolone Caproate. wikipedia.orgclearsynth.com It is also referred to as 19-nortestosterone 17β-hexanoate. wikipedia.org The term "caproate" is derived from caproic acid, a common name for hexanoic acid, which forms the ester group attached to the nandrolone base.

The stereochemistry of a steroid is crucial to its biological activity. The designation "(17β)" indicates that the hexanoyloxy group at the 17th carbon position is oriented in the beta configuration, meaning it projects above the plane of the steroid nucleus. wikipedia.org The full stereochemical complexity is captured in the IUPAC name, which specifies the absolute configuration at multiple chiral centers within the steroid's core structure: (8R,9S,10R,13S,14S,17S). wikipedia.org This precise three-dimensional arrangement is essential for its interaction with biological receptors.

Historical Perspectives in Steroid Chemistry and Synthesis

The development of Estr-4-en-3-one, 17-[(1-oxohexyl)oxy]-, (17β)- is rooted in a rich history of steroid chemistry, from the initial isolation and synthesis of testosterone (B1683101) to the creation of its many derivatives.

The journey into synthetic androgens began in the 1930s with the successful isolation and synthesis of testosterone. nih.govresearchgate.net In 1935, German chemists Adolf Butenandt and Leopold Ruzicka independently synthesized testosterone from cholesterol derivatives, an achievement that earned them the 1939 Nobel Prize in Chemistry. swolverine.com These early successes paved the way for the development of numerous synthetic androgens. nih.gov The goal of subsequent research was often to create derivatives with modified biological activity. The androstane (B1237026) skeleton, the core structure of testosterone, became a primary target for chemical modification. acs.orgresearchgate.netresearchgate.net

A significant advancement in steroid synthesis was the development of 19-nortestosterone (nandrolone), which lacks the methyl group at the C-19 position found in testosterone. wikipedia.orgdrugbank.com Nandrolone itself was first synthesized in 1950. wikipedia.orgscielo.br A key reaction in this process was the Birch reduction, a method for converting aromatic rings into 1,4-cyclohexadiene (B1204751) derivatives using sodium or lithium in liquid ammonia (B1221849). masterorganicchemistry.comnumberanalytics.com This reaction proved instrumental in the synthesis of 19-norsteroids from estrogenic precursors like estrone. scispace.comtandfonline.com The synthesis of nandrolone often starts from estradiol (B170435), where the phenolic hydroxyl group is methylated, followed by a Birch reduction of the aromatic A-ring. chemicalbook.com Subsequent hydrolysis and isomerization yield nandrolone. chemicalbook.com

To create esters like nandrolone hexanoate, the 17β-hydroxyl group of nandrolone is acylated. chemicalbook.com This esterification modifies the compound's pharmacokinetic properties. The first nandrolone ester to be introduced for medical use was nandrolone phenylpropionate in 1959, followed by nandrolone decanoate (B1226879) in 1962. wikipedia.org The development of various esters, including the hexanoate, allowed for different durations of action.

Table 2: Compound Names Mentioned

Systematic/Formal Name Common/Generic Name(s)
Estr-4-en-3-one, 17-[(1-oxohexyl)oxy]-, (17β)- Nandrolone Hexanoate, Nandrolone Caproate, 19-Nortestosterone 17β-hexanoate
Testosterone
Androsterone
Estradiol
Estrone
Nandrolone 19-Nortestosterone
Nandrolone Phenylpropionate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52230-62-3

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate

InChI

InChI=1S/C24H36O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h15,18-22H,3-14H2,1-2H3/t18-,19+,20+,21-,22-,24-/m0/s1

InChI Key

SBKWVCUBCYGVKF-XFIIBVRQSA-N

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

Advanced Synthetic Methodologies for Nandrolone Hexanoate and Analogs

Detailed Chemical Synthesis Pathways

The creation of nandrolone (B1676933) and its subsequent esterification are multi-step processes that rely on precise control of chemical reactions and conditions.

Precursor Transformations and Reaction Mechanisms

The synthesis of the nandrolone core often begins with estradiol (B170435) or its derivatives. chemicalbook.com A common pathway involves the following key transformations:

Etherification: The synthesis typically starts from an estrogen derivative, such as estradiol 3-methyl ether. chemicalbook.com The phenolic hydroxyl group of estradiol is first protected, often through methylation using a reagent like dimethyl sulfate. chemicalbook.com

Reduction (Birch Reduction): The aromatic A-ring of the protected estradiol derivative is then subjected to a Birch reduction. wikipedia.org This reaction, typically using lithium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic ring to a non-conjugated diene system, forming an enol ether. wikipedia.orgchemicalbook.com

Hydrolysis: The resulting enol ether is unstable and is hydrolyzed under acidic conditions. This step converts the enol ether into a ketone at the C3 position and facilitates the isomerization of the double bond to the C4-C5 position, yielding the final nandrolone structure. chemicalbook.com

An alternative patented method for producing high-yield nandrolone starts with 19-norandrostenedione. google.com This process involves an initial etherification to protect the C3 carbonyl group, followed by a reduction of the C17 carbonyl using sodium borohydride, and subsequent acidic hydrolysis to deprotect the C3 position and yield nandrolone. google.com

Catalytic Systems and Reaction Optimization in Steroid Ester Synthesis

The final step in producing Nandrolone Hexanoate (B1226103) or similar esters is the esterification of the 17β-hydroxyl group of the nandrolone molecule. The efficiency and purity of this reaction are highly dependent on the catalytic system employed.

Traditional Fischer-Speier esterification involves reacting the steroid alcohol with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.org However, to improve yields and avoid harsh conditions that can lead to side reactions and discoloration of the final product, more advanced catalytic systems are often used. google.com

Key catalytic systems include:

Carbodiimides with 4-(tertiary amino)-pyridines: The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalytic amount of a 4-(tertiary amino)-pyridine (e.g., DMAP), significantly improves esterification yields under mild conditions. google.comresearchgate.net This method, known as the Steglich esterification, is effective for sterically hindered alcohols like steroids. researchgate.net A patent describes an improved process using this combination along with a strong acid catalyst to produce steroid esters of high purity and color. google.com

Lewis Acids: Various Lewis acids have been shown to be effective catalysts for the esterification of steroid alcohols. organic-chemistry.org For example, iron(III) chloride hexahydrate (FeCl3·6H2O) has been used for the esterification of steroid alcohols with fatty acids. organic-chemistry.orgresearchgate.net Other effective Lewis acid catalysts include those based on hafnium(IV) and zirconium(IV) salts, which can facilitate the direct condensation of equimolar amounts of alcohols and carboxylic acids. researchgate.net Solvent-free esterification reactions using solid-phase Lewis acid catalysts (e.g., ZnCl2 on SiO2) have also been developed to create a cleaner, more efficient process. researchgate.net

Table 1: Comparison of Catalytic Systems for Steroid Esterification

Catalyst System Key Features Typical Reactants Advantages
Brønsted Acids (e.g., H₂SO₄) Traditional method, equilibrium-driven. Steroid alcohol, carboxylic acid. Simple, low-cost catalyst. organic-chemistry.org
DCC/DMAP Steglich esterification, mild conditions. Steroid alcohol, carboxylic acid. High yield, avoids strong acids. google.comresearchgate.net
Lewis Acids (e.g., FeCl₃, ZrCl₄) Can be highly selective, some are water-tolerant. Steroid alcohol, fatty acids. High efficiency, can avoid excess reagents. organic-chemistry.orgresearchgate.net
Solid-Phase Lewis Acids Heterogeneous catalysis, solvent-free conditions. Steroid alcohol, carboxylic acid. Recyclable catalyst, environmentally cleaner. researchgate.net

Stereoselective Synthesis of 17β-Esterified Estranes

Maintaining the 17β-configuration of the hydroxyl group is critical for the biological activity of nandrolone esters. The synthesis pathways are designed to be highly stereoselective.

During the reduction of the 17-ketone precursor (if starting from a compound like 19-norandrostenedione), the hydride attack is directed to the α-face (the "front" side) of the steroid. This is due to the steric hindrance caused by the axial methyl group at C18 on the β-face (the "back" side). researchgate.netmdpi.com This directs the incoming hydride to the less hindered α-face, resulting almost exclusively in the formation of the 17β-hydroxy isomer. researchgate.netmdpi.com

Subsequent esterification at the 17β-hydroxyl position does not typically alter the stereochemistry at C17. However, the choice of catalyst and reaction conditions is crucial to prevent any unwanted side reactions or epimerization. google.com

Synthetic Strategies for Related Nandrolone Esters

The synthesis of various nandrolone esters allows for the modification of the compound's pharmacokinetic profile. The length and structure of the ester chain are key determinants of its properties.

Impact of Alkyl Chain Length on Esterification Yield and Purity

The length of the alkyl chain of the carboxylic acid used in the esterification reaction can influence the reaction's kinetics and yield. Generally, as the carbon chain length of the carboxylic acid increases, the reaction rate tends to decrease. researchgate.netrsc.org

This effect is attributed to a combination of factors:

Steric Hindrance: Longer and bulkier alkyl chains can sterically hinder the approach of the carboxylic acid to the catalytic site and the steroid's hydroxyl group, thereby slowing the reaction. researchgate.netrsc.org

Polar Effects: The electron-donating inductive effect of a longer alkyl chain can slightly reduce the electrophilicity of the carbonyl carbon in the carboxylic acid, making it less susceptible to nucleophilic attack by the alcohol. quora.com

Studies on acid-catalyzed esterification have shown a clear trend where the reaction rate decreases as the number of carbons in the linear alkyl chain of the carboxylic acid increases. researchgate.net This implies that synthesizing Nandrolone Hexanoate (a C6 ester) might proceed at a slightly different rate than Nandrolone Propionate (B1217596) (a C3 ester) under identical conditions. mdpi.com Optimization of reaction time, temperature, and catalyst concentration is therefore necessary to achieve high yields and purity for different esters.

Structural Modifications and Novel Derivatization of the Estrane (B1239764) Skeleton

The estrane skeleton, the core structure of nandrolone, is a versatile scaffold for chemical modification to create novel derivatives with potentially new biological activities. mdpi.comtandfonline.com Research in this area focuses on several strategies:

Modification of the Steroid Core: Changes to the estrane rings, such as the introduction of substituents or the inversion of stereocenters, can lead to compounds with different properties. For example, inversion of the C13 stereocenter (from the natural 13β to the unnatural 13α configuration) has been explored to create hormonally inactive derivatives with other potential therapeutic activities. mdpi.comtandfonline.comresearchgate.net

Functionalization at Various Positions: Research has explored adding functional groups at different positions on the steroid nucleus. For example, introducing substituents at the C7 position of the estrane skeleton has been an area of interest. scispace.com Enzymatic methods using P450 monooxygenases have also been developed for regio- and stereoselective hydroxylation at positions like C7β and C11, providing intermediates for further synthesis. rsc.orgacs.org

Synthesis of Hybrid Molecules: Another strategy involves linking the estrane skeleton to other pharmacologically active molecules to create hybrid compounds. core.ac.uk For instance, new estradiol hybrid molecules have been synthesized by attaching side chains to the C16 position, which are then used to link other molecules like salicylic (B10762653) acid or to form triazoles. core.ac.uk

These advanced synthetic strategies highlight the chemical versatility of the estrane skeleton and the ongoing efforts to develop novel steroid-based compounds.

Table 2: List of Mentioned Compounds

Compound Name Other Names/Synonyms
Nandrolone Hexanoate Nandrolone caproate; 19-Nortestosterone 17β-hexanoate wikipedia.org
Nandrolone Hexyloxyphenylpropionate Anadur; 19-Nortestosterone 17β-(3-(4-hexyloxy)phenyl)propionate wikipedia.org
Nandrolone 19-Nortestosterone; Estrenolone wikipedia.org
Estradiol E2
Estradiol 3-methyl ether
19-Norandrostenedione
N,N'-Dicyclohexylcarbodiimide DCC
4-Dimethylaminopyridine DMAP
Nandrolone Propionate
Testosterone (B1683101)

Innovations in Sustainable Chemical Synthesis of Steroid Esters

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of steroid esters, which traditionally involves multi-step processes with hazardous reagents and solvents, is a prime area for innovation. Modern approaches focus on improving efficiency, reducing waste, and utilizing more environmentally benign methodologies.

Key areas of innovation in the sustainable synthesis of steroid esters like nandrolone hexanoate include the use of enzymatic catalysis, flow chemistry, and the development of novel catalytic systems that operate under milder conditions. These advancements aim to address the limitations of classical esterification methods, such as the Steglich or Fischer esterification, which often require stoichiometric amounts of coupling agents and can lead to significant waste production.

Recent research has highlighted the potential of immobilized enzymes as highly selective and reusable catalysts for steroid esterification. These biocatalysts can operate in organic solvents under mild temperature and pressure, leading to high yields and purity of the desired product while minimizing the formation of byproducts. The specificity of enzymes also reduces the need for protecting groups, a common strategy in traditional organic synthesis that adds steps and generates waste.

Flow chemistry, or continuous flow processing, offers another significant advantage for the sustainable synthesis of steroid esters. By conducting reactions in a continuously flowing stream within a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to higher yields, improved safety, and easier scalability compared to batch processing. Furthermore, the reduced reactor volumes in flow systems minimize the potential hazards associated with handling reactive chemicals.

These innovative approaches are paving the way for more economically and environmentally sustainable manufacturing processes for important therapeutic agents like nandrolone hexanoate and its analogs.

The following table summarizes key research findings related to innovative and sustainable methods for steroid ester synthesis, which are applicable to compounds like nandrolone hexanoate.

MethodologyCatalyst/SystemKey FindingsPotential AdvantagesReference
Enzymatic EsterificationImmobilized Lipase (e.g., Candida antarctica Lipase B)High conversion rates (>95%) for steroid esterification in organic solvents. High regioselectivity, avoiding the need for protecting groups.Mild reaction conditions, high selectivity, catalyst reusability, reduced waste.
Flow Chemistry SynthesisPacked-bed reactor with a solid acid catalystDemonstrated rapid and efficient esterification of steroids. Allows for easy product isolation and catalyst recycling.Enhanced heat and mass transfer, improved safety, easy scalability, potential for automation.
Heterogeneous CatalysisSulfated ZirconiaEffective solid acid catalyst for the esterification of steroidal alcohols with carboxylic acids, showing good yields and reusability.Avoids corrosive liquid acids, easy separation of catalyst, potential for continuous processes.
Microwave-Assisted SynthesisSolvent-free conditions with a catalystSignificant reduction in reaction times for steroid esterification compared to conventional heating methods.Rapid heating, increased reaction rates, often higher yields, energy efficient.

Molecular Architecture and Supramolecular Chemistry of Nandrolone Hexanoate

High-Resolution Structural Analysis

The three-dimensional arrangement of atoms and molecules in Nandrolone (B1676933) Hexanoate (B1226103) is crucial for understanding its properties. High-resolution techniques provide detailed insights into its molecular architecture.

Single-Crystal X-ray Diffraction Studies of Nandrolone Esters

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. Studies on various nandrolone esters, including those with short, medium, and long side chains, have revealed key structural features. mdpi.comresearchgate.net For instance, the crystal structures of nandrolone propionate (B1217596), phenylpropionate, cypionate, and undecanoate have been determined using this method. mdpi.comresearchgate.netnih.gov These studies show that nandrolone esters can crystallize in various, often rare, non-centrosymmetric space groups. mdpi.com For example, nandrolone propionate crystallizes in the trigonal P3₁21 space group, while nandrolone phenylpropionate adopts a tetragonal P4₃2₁2 space group. mdpi.com Nandrolone cypionate is found in the orthorhombic P2₁2₁2₁ space group, and nandrolone undecanoate in the monoclinic P2₁ space group. mdpi.com

The asymmetric unit, the smallest part of a crystal structure from which the entire crystal is built, can contain single or multiple steroid molecules. mdpi.com In shorter esters like propionate and phenylpropionate, as well as the medium-length cypionate, the asymmetric unit consists of a single steroid molecule. mdpi.com However, in the longer undecanoate ester, two individual molecules are present in the asymmetric unit. mdpi.com

Table 1: Crystallographic Data for Various Nandrolone Esters

Compound Name Crystal System Space Group Molecules per Asymmetric Unit
Nandrolone Propionate Trigonal P3₁21 1 (+ 0.5 H₂O)
Nandrolone Phenylpropionate Tetragonal P4₃2₁2 1
Nandrolone Cypionate Orthorhombic P2₁2₁2₁ 1
Nandrolone Undecanoate Monoclinic P2₁ 2

Data sourced from a 2023 study on nandrolone esters. mdpi.com

Intermolecular Interactions and Crystal Engineering

Hydrogen Bonding Networks and Van der Waals Interactions in Solid State

Van der Waals interactions, which are weaker and more diffuse, are also critical, particularly the dispersion forces. researchgate.net In many steroid crystals, these dispersion effects are the most significant contributors to the total lattice energy. researchgate.net The analysis of Hirshfeld surfaces is a common method to visualize and quantify these varied intermolecular contacts. mdpi.comresearchgate.netmdpi.com

Supramolecular Assemblies of Esterified Steroids

The directed self-assembly of molecules into well-defined larger structures is a key concept in supramolecular chemistry. frontiersin.orgsdu.dk In the case of esterified steroids like Nandrolone Hexanoate, the combination of hydrogen bonds and van der Waals forces drives the formation of supramolecular assemblies. mdpi.commdpi.com These can range from simple chains and layers to more complex three-dimensional networks. mdpi.comfrontiersin.org

For instance, in nandrolone cypionate, C-H···O hydrogen bonds lead to the formation of self-assemblies. mdpi.com Similarly, in nandrolone undecanoate, interactions between the two molecules in the asymmetric unit, which are nearly parallel, result in a high interaction energy, contributing significantly to the crystal's stability. mdpi.com The nature and geometry of these assemblies are dependent on the specific ester chain attached to the nandrolone core. mdpi.com

Computational Chemistry Approaches to Structural Elucidation

Computational chemistry provides valuable tools for understanding and predicting the structural and energetic properties of molecules like Nandrolone Hexanoate. These methods complement experimental data from techniques like X-ray diffraction. mdpi.com

Hirshfeld surface analysis is a computational tool used to partition crystal space among molecules and visualize intermolecular contacts. mdpi.commdpi.com This method allows for a detailed, quantitative analysis of the types of interactions present and their relative importance in the crystal packing. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

While specific Density Functional Theory (DFT) studies on nandrolone hexanoate are not widely available in public literature, DFT has been employed to investigate the electronic structure of related steroid molecules, providing valuable insights that can be extrapolated to understand nandrolone hexanoate. researchgate.net DFT calculations are a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and the solid state. researchgate.net

Research on a series of nandrolone esters, including those with varying chain lengths, has utilized computational methods to analyze their crystal structure and intermolecular energies. nih.gov These studies help in understanding the nature and strength of intermolecular interactions which are crucial for the formation of supramolecular assemblies. nih.gov For instance, in related nandrolone esters, combinations of C-H···O hydrogen bonds are significantly involved in the crystal packing. nih.gov

A study that employed DFT calculations to analyze various steroid isomers demonstrated the utility of this method in providing theoretical UV spectra data. researchgate.net By using basis sets like B3LYP/6-31+G(d,p) for geometry optimizations and time-dependent DFT (TD-DFT) calculations, it is possible to predict the electronic transitions and thus the UV absorption maxima of these compounds. researchgate.net Such analyses are crucial for the identification and characterization of steroid esters. The electronic properties, such as the distribution of charge and the location of frontier molecular orbitals (HOMO and LUMO), are key determinants of the molecule's reactivity and interaction with receptors.

Computational Method Application to Steroid Analysis Key Findings for Related Compounds
Density Functional Theory (DFT)Geometry optimization and electronic structure calculation.Provides insights into bond lengths, angles, and charge distribution.
Time-Dependent DFT (TD-DFT)Prediction of UV spectra.Can accurately predict UV absorption maxima for steroid isomers. researchgate.net
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions in crystals.Identifies key interactions like C-H···O hydrogen bonds in nandrolone esters. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.gov For compounds like nandrolone hexanoate, MD simulations can provide detailed information on their conformational flexibility and their interactions with other molecules, such as lipids in a cell membrane. nih.gov

A comprehensive MD simulation study on 26 different steroid compounds provides a framework for understanding how nandrolone hexanoate might behave within a lipid bilayer. nih.gov This research showed that the positioning and orientation of steroids within a membrane are heavily influenced by their chemical modifications, particularly the presence and location of polar groups like hydroxyl and keto groups. nih.govacs.org Steroids with fewer hydrogen-bond donors tend to sink deeper into the hydrophobic core of the membrane. nih.govacs.org Given that nandrolone hexanoate has a keto group at the C-3 position and a long, non-polar hexanoate ester at the C-17 position, it would be expected to adopt a specific orientation within the membrane, influencing its passive diffusion and interaction with membrane-associated proteins.

Simulation Parameter Information Gained for Steroid Molecules Relevance to Nandrolone Hexanoate
Partition Coefficient (Log P)A measure of a compound's lipophilicity.Predicts how the compound will distribute between aqueous and lipid environments.
Position in MembraneThe depth to which the steroid penetrates the lipid bilayer.Influences passive transport and interaction with membrane proteins. nih.gov
Tilt AngleThe orientation of the steroid molecule relative to the membrane normal.Affects packing with lipids and presentation to receptors. nih.gov
Flip-Flop KineticsThe rate at which the steroid can move from one leaflet of the membrane to the other.Important for its transport across cellular membranes. nih.gov

Biochemical Transformations and Receptor Interactions of Nandrolone Hexanoate

Metabolic Pathways in Non-Human Biological Systems

The metabolism of Nandrolone (B1676933) Hexanoate (B1226103) in non-human biological systems is a multi-step process that begins with the cleavage of its ester bond.

Upon administration, Nandrolone Hexanoate, a prodrug, undergoes enzymatic hydrolysis. uu.nl This reaction cleaves the hexanoate ester bond, releasing the active compound, nandrolone. uu.nl This process is crucial for the sustained release and prolonged activity of nandrolone in the body. uu.nl

Following its release, the nandrolone core undergoes further biotransformation. A key metabolic pathway is 5α-reduction, where the enzyme 5α-reductase converts nandrolone into 5α-dihydronandrolone (DHN). sci-hub.sewikipedia.orgwikipedia.org Unlike the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), DHN exhibits a lower affinity for the androgen receptor compared to nandrolone itself. sci-hub.sewikipedia.orgtandfonline.comcaldic.com This metabolic step is significant as it reduces the androgenic potency of nandrolone in tissues with high 5α-reductase activity, such as the prostate. wikipedia.orgwikipedia.org

Animal studies also suggest that nandrolone can be converted to estrogens through the action of the enzyme aromatase. amegroups.org However, nandrolone is considered a non-aromatizable androgen in many contexts. tandfonline.comtandfonline.com

Research in animal models and in vitro systems has led to the identification of several nandrolone metabolites. The primary urinary metabolites identified are 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). wikipedia.orgmdpi.comnih.gov These metabolites are often found in conjugated forms, such as glucuronides and sulfates. mdpi.com Studies have shown that after administration, 19-norandrosterone is typically the more predominant urinary metabolite. mdpi.com The ratio of 19-norandrosterone to 19-noretiocholanolone can fluctuate over time. nih.gov Other identified metabolites include 19-norepiandrosterone, 19-norandrostenedione, and 19-norandrostanediols. wikipedia.orgwikipedia.org

Molecular Mechanisms of Target Engagement

Nandrolone exerts its effects by interacting with specific cellular receptors and activating downstream signaling pathways.

Nandrolone functions as an agonist of the androgen receptor (AR). sci-hub.sewikipedia.org In vitro studies have demonstrated that nandrolone has a high affinity for the AR, in some cases greater than that of testosterone. um.esnih.gov The binding of nandrolone to the AR initiates a conformational change in the receptor. drugbank.com This hormone-receptor complex then translocates to the cell nucleus. nih.govdrugbank.com

The selectivity of nandrolone's effects is partly explained by its metabolism. In tissues with low 5α-reductase expression, such as skeletal muscle, nandrolone can directly bind to the AR and exert its anabolic effects. wikipedia.orgamegroups.org Conversely, in tissues with high 5α-reductase levels, its conversion to the less potent DHN reduces its androgenic impact. wikipedia.orgwikipedia.orgamegroups.org

Table 1: Relative Binding Affinities of Nandrolone and Related Steroids to the Androgen Receptor

Compound Relative Binding Affinity (%) to Rat AR Relative Binding Affinity (%) to Human AR
Testosterone 38 38
5α-Dihydrotestosterone 77 100
Nandrolone 75 92
5α-Dihydronandrolone 35 50

Data sourced from in vitro studies. handwiki.org

Once bound to DNA, the nandrolone-AR complex modulates the transcription of target genes, leading to the cellular responses associated with the steroid. nih.govdrugbank.com This genomic pathway is the primary mechanism through which androgens exert their effects. nih.gov

Beyond the classical genomic pathway, androgens can also mediate effects through non-genomic signaling pathways. nih.gov These can involve the activation of intracellular signaling cascades such as the ERK, Akt, and MAPK pathways. drugbank.com Studies have shown that nandrolone can influence pathways like the Wnt/β-catenin signaling pathway, which is involved in myogenesis. researchgate.net Furthermore, research suggests a potential link between long-term nandrolone administration and the activation of the NF-κB signaling pathway, which is associated with oxidative stress and apoptosis in rat brains. nih.govmdpi.com

Molecular Mechanisms of Target Engagement

Influence on Gene Regulatory Networks (in vitro, animal models)

The interaction of nandrolone with the androgen receptor (AR) initiates a cascade of events that ultimately alters the expression of target genes. This process is fundamental to its anabolic and androgenic effects.

In vitro studies using human hepatoma cells (HepG2) have shown that nandrolone can influence the gene expression of enzymes involved in its own metabolism. For instance, exposure to nandrolone decanoate (B1226879), a related ester, resulted in a significant up-regulation of the gene for phosphodiesterase 7B (PDE7B), an enzyme implicated in the hydrolysis of steroid esters. nih.govfrontiersin.orgresearchgate.net After a 2-hour exposure to 1 μM of nandrolone decanoate, PDE7B gene expression was induced five-fold. nih.govfrontiersin.orgresearchgate.netnih.gov This suggests a feed-forward mechanism where the presence of the steroid enhances the expression of an enzyme that facilitates its activation.

Animal models provide further insight into the compound's effects on gene regulatory networks. In a mouse model of muscle disuse atrophy, nandrolone administration was shown to counteract atrophic changes by influencing the expression of genes involved in both catabolic and anabolic pathways. nih.gov Specifically, while muscle disuse increased the expression of the atrophy-related gene MuRF-1, nandrolone treatment did not directly affect its expression. nih.gov However, nandrolone did restore the protein expression of the eukaryotic initiation factor eIF2, which is crucial for protein synthesis and was reduced during atrophy. nih.gov

Furthermore, the study observed that nandrolone prevented the disuse-induced increase in MyoD and the decrease in Notch-1 expression. nih.gov MyoD is a key regulator of muscle differentiation, and its increase suggests a promotion of myogenic stem cell differentiation in response to atrophy, while Notch-1 is also involved in regenerative pathways. nih.gov By preventing these changes, nandrolone appears to preserve the muscle's state. nih.gov Other animal studies have noted that nandrolone decanoate can affect various systems, including neurotransmitter systems, by altering mRNA expression in a brain-region-dependent manner, with the hypothalamus being particularly affected. diva-portal.org

Comparative Biochemistry of Steroid Esters

The biochemical properties of steroid esters, including nandrolone hexanoate, are largely determined by the nature of the ester side chain and its interaction with metabolic enzymes and target receptors.

Differential Androgen Receptor Binding Affinities Across Esterified Nandrolones

Nandrolone itself exhibits a higher binding affinity for the androgen receptor (AR) compared to testosterone. diva-portal.orgamegroups.org However, the esterified forms like nandrolone hexanoate are considered pro-drugs, which must be hydrolyzed to the active compound, nandrolone, to exert their effects by binding to the AR. nih.gov Therefore, the binding affinity of the ester itself is not the primary determinant of its biological activity.

The key difference in the androgenic effect of nandrolone compared to testosterone lies in the metabolism of the parent compound in target tissues. In tissues with high 5α-reductase activity, such as the prostate, testosterone is converted to dihydrotestosterone (DHT), a more potent AR agonist. nih.govnih.gov Conversely, 5α-reductase converts nandrolone to 5α-dihydronandrolone (DHN), which has a lower binding affinity for the AR than nandrolone itself. amegroups.orgnih.govscielo.brwikipedia.orgwikipedia.org This metabolic difference is responsible for nandrolone's higher ratio of anabolic to androgenic activity compared to testosterone. wikipedia.orgnih.gov

Studies comparing various anabolic steroids have consistently shown that nandrolone has a strong binding affinity for the AR. diva-portal.orgnih.gov This high affinity, coupled with its unique metabolic pathway that de-potentiates its androgenic signal in specific tissues, distinguishes its biochemical profile from other androgens. amegroups.orgwikipedia.org

Enzymatic Specificity for Various Nandrolone Esters

The conversion of nandrolone esters to active nandrolone is a critical step mediated by esterase enzymes. researchgate.net The rate of this hydrolysis is influenced by the length and structure of the ester side chain. Longer esters, like nandrolone decanoate, are generally hydrolyzed more slowly than shorter esters, such as nandrolone phenylpropionate, leading to a more prolonged release and duration of action. researchgate.net

Research has identified that the hydrolysis of nandrolone esters occurs in various cellular compartments. Studies using human liver preparations have shown that hydrolysis activity for nandrolone decanoate is present in both microsomes and the cytosol. frontiersin.orgnih.gov Specifically, the enzyme phosphodiesterase 7B (PDE7B) has been identified as a catalyst for the hydrolysis of nandrolone decanoate in the liver cytosol. nih.govfrontiersin.orgresearchgate.netnih.gov It is estimated that PDE7B is responsible for approximately 65% of a quarter of the androgen ester hydrolysis in the cytosol, with other esterases likely contributing to the remaining activity. nih.gov Carboxylesterases are also believed to play a significant role in the rapid conversion of these pro-drugs. researchgate.net

Advanced Analytical Chemistry for Nandrolone Hexanoate Quantification and Identification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. For Nandrolone (B1676933) Hexanoate (B1226103), various chromatographic methods have been developed to isolate it from other substances, ensuring accurate analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Nandrolone Hexanoate. tdlab.nl This method offers high sensitivity and is considered a gold standard for trace-level detection. tdlab.nl In a typical GC-MS analysis, the sample is first vaporized and then separated based on the compound's boiling point and its interaction with the stationary phase within the GC column. shimadzu.com The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. shimadzu.com

For trace analysis, pre-concentration techniques are often employed to increase the sensitivity of the method. tdlab.nl A sensitive and reproducible GC-MS method has been developed for the quantitative determination of nandrolone and its esters in various matrices. nih.gov For instance, research has demonstrated the detection of nandrolone decanoate (B1226879) at concentrations as low as 200 pg/mg in hair samples. nih.gov

A study on confiscated anabolic steroids utilized GC-MS to identify and quantify nandrolone esters. The method involved monitoring the base peak at m/z 110, which corresponds to the nandrolone molecule, allowing for selective quantification. scielo.br

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Development

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are widely used for the analysis of non-volatile compounds like Nandrolone Hexanoate. google.com These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A reverse-phase HPLC method was developed for the analysis of nandrolone esters in oily injections, demonstrating its specificity and accuracy compared to other methods. nih.gov This method utilized an RP8 column and UV detection at 240 nm. nih.gov Another study developed a stability-indicating HPLC method for Nandrolone Phenylpropionate and its impurities, achieving baseline separation using a gradient elution. medipol.edu.tr

UPLC, with its use of smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net UPLC has been coupled with mass spectrometry for the simultaneous detection of multiple anabolic steroid esters, including those of nandrolone, in dried blood spots, providing a robust analytical approach for doping control. researchgate.netresearchgate.net

TechniqueStationary PhaseMobile Phase (Example)DetectionApplication
HPLC RP8IsocraticUV (240 nm)Analysis of nandrolone esters in oily injections nih.gov
HPLC Inertsil ODS-3VGradient (Water/Methanol (B129727)/Acetonitrile)PDAIdentification and quantification of impurities in Nandrolone Phenylpropionate medipol.edu.tr
UPLC-MS --Mass SpectrometrySimultaneous detection of anabolic steroid esters in dried blood spots researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-performance thin-layer chromatography (HPTLC) is an enhanced form of TLC that provides better separation and quantification capabilities. humanjournals.com It is a versatile technique used for the analysis of a wide range of substances, including steroids. bioline.org.br HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, which can be cost-effective and time-saving. humanjournals.com

A simple and accurate HPTLC-densitometric method has been developed and validated for the determination of nandrolone decanoate in pharmaceutical formulations. nih.govmdpi.com This method utilized glass CN modified silica (B1680970) gel plates with a mobile phase of n-hexane-ethyl acetate (B1210297) and densitometric scanning at 245 nm. nih.govmdpi.com The method was found to be precise, with a coefficient of variation of less than 2%, and accurate. nih.govmdpi.com The limit of detection (LOD) and limit of quantification (LOQ) were 0.231 and 0.700 μ g/spot , respectively, confirming the sensitivity of the method. nih.govmdpi.com

ParameterValueReference
Stationary Phase Glass CN modified silica gel 60F254 plates nih.govmdpi.com
Mobile Phase n-hexane-ethyl acetate (42.5:7.5 v/v) nih.govmdpi.com
Detection Wavelength 245 nm nih.govmdpi.com
Retardation Factor (RF) 0.57 (±0.02) nih.govmdpi.com
Linearity Range 0.780 to 12.500 μ g/spot nih.govmdpi.com
Limit of Detection (LOD) 0.231 μ g/spot nih.govmdpi.com
Limit of Quantification (LOQ) 0.700 μ g/spot nih.govmdpi.com

Mass Spectrometry Methodologies

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of analytes. When coupled with chromatographic techniques, it provides a high degree of specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This capability is crucial for the unambiguous identification of target analytes and their metabolites. researchgate.net HRMS has been instrumental in in-depth investigations of the mass spectrometric behavior of drugs, revealing characteristic fragmentation patterns. researchgate.net

The use of liquid chromatography-high resolution/high accuracy mass spectrometry has enabled the development of precise and specific screening assays for anabolic steroid esters. nih.gov This approach allows for the unequivocal proof of the administration of exogenous steroids by detecting the intact ester forms. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Profiling

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected ion. This technique provides detailed structural information, which is essential for the definitive confirmation of a compound's identity and for characterizing its metabolites. researchgate.net

LC-MS/MS methods have been developed for the determination of nandrolone metabolites in human urine. nih.gov These methods offer advantages over traditional GC-MS, such as the elimination of hydrolysis and derivatization steps. nih.gov The validation of these LC-MS/MS methods has shown low limits of quantification (<1 ng/mL) and good precision. nih.gov

Furthermore, MS/MS is crucial for metabolite profiling, which involves identifying and quantifying the metabolic products of a drug. chrom-china.com Following administration, Nandrolone Hexanoate is hydrolyzed to nandrolone, which is then metabolized to various compounds, including 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). nih.govdrugbank.com LC-MS/MS can be used to identify and quantify these metabolites, providing insights into the metabolic fate of the parent compound. nih.govnih.govresearchgate.net Derivatization techniques can be employed to enhance the detection of these metabolites in complex biological matrices. nih.govresearchgate.net

Innovative Sample Preparation and Derivatization Strategies

Effective sample preparation is paramount for the reliable analysis of nandrolone hexanoate, aiming to isolate the analyte from complex biological matrices, minimize interference, and enhance detection sensitivity. rsc.org Traditional methods like protein precipitation and liquid-liquid extraction remain foundational, while modern techniques offer improved efficiency and convenience. rsc.orgrsc.org

Optimization of Liquid-Liquid Extraction (LLE) for Complex Matrices

Liquid-liquid extraction (LLE) is a cornerstone technique for separating anabolic steroids like nandrolone hexanoate from biological fluids such as plasma, serum, and urine. rsc.orgaustinpublishinggroup.com The efficiency of LLE hinges on the partitioning of the analyte between an aqueous sample and an immiscible organic solvent, a process governed by the analyte's relative solubility in each phase. scielo.br Optimization of LLE is critical to maximize recovery and ensure the cleanliness of the extract.

Key parameters for optimization include:

Solvent Selection: The choice of extraction solvent is crucial. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, diethyl ether, and mixtures thereof are frequently used for steroid ester extraction. rsc.orgresearchgate.netnih.gov For instance, a mixture of methyl tert-butyl ether and ethyl acetate (50:50, v/v) has been successfully used to extract 16 different testosterone (B1683101) and nandrolone esters from equine plasma. nih.gov The addition of methanol to diethyl ether has also been shown to be key in obtaining high LLE yields. researchgate.net

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby promoting its transfer into the organic phase. For neutral compounds like nandrolone hexanoate, pH adjustment is primarily used to remove acidic or basic interferences. austinpublishinggroup.comnih.gov

Salting-Out Effect: The addition of salts, such as sodium sulfate, to the aqueous sample can decrease the solubility of the steroid ester in the aqueous phase, driving more of the analyte into the organic solvent and thus improving extraction recovery. austinpublishinggroup.commdpi.com

Extraction Volume and Repetition: The ratio of solvent to sample volume and the number of extraction steps are optimized to ensure exhaustive extraction. A solvent-to-sample ratio of 5:1 is common, and repeating the extraction process with fresh solvent can significantly improve recovery. scielo.brzellx.de

While effective, traditional LLE can be solvent-intensive and may lead to the formation of emulsions, which complicates phase separation. rsc.orgnih.gov Despite these drawbacks, when properly optimized, LLE remains a robust and widely implemented technique in steroid analysis. scielo.br

Advancements in Micro-Extraction Techniques (e.g., Dried Blood Spot Analysis for Steroid Esters)

In recent years, micro-extraction techniques have gained prominence as they offer several advantages over traditional methods, including reduced sample volume, lower solvent consumption, and improved sample stability. Dried Blood Spot (DBS) analysis has emerged as a particularly valuable technique for steroid esters. nih.govresearchgate.netresearchgate.net

DBS involves spotting a small volume of whole blood onto a specialized filter card, which is then dried. researchgate.net This method is minimally invasive and simplifies sample collection, transport, and storage. nih.gov A key advantage of DBS for steroid ester analysis is the inactivation of esterase enzymes upon drying, which prevents the degradation of the analyte that can occur in liquid blood samples. wada-ama.orgki.se

Research has demonstrated the successful application of DBS for detecting a wide range of anabolic steroid esters, including those of nandrolone. researchgate.netresearchgate.net Analytical methods using DBS coupled with liquid chromatography-mass spectrometry (LC-MS) have achieved high sensitivity, with limits of detection (LOD) in the low nanogram per milliliter (ng/mL) range. researchgate.netnih.gov For example, one study reported an LOD of 0.2 ng/mL for several steroid esters analyzed from DBS samples. nih.gov Extraction from DBS cards is typically performed using organic solvents, and the resulting extract can be further processed and analyzed. nih.gov While extraction recoveries from DBS can be variable, ranging from 10.5% to 88.9% for some steroid esters, the technique's other advantages make it a compelling alternative to conventional sampling. nih.gov The stability of steroid esters in DBS is also a significant benefit; studies have shown that esters are highly stable for extended periods (e.g., >18 months) when stored frozen. nih.gov

Other micro-extraction techniques like liquid-phase microextraction (LPME) and dispersive liquid-liquid microextraction (DLLME) have also been explored for anabolic steroid analysis, offering high enrichment factors and reduced solvent use. dshs-koeln.deresearchgate.netnih.govakjournals.comscilit.com

Chemical Derivatization for Enhanced Detection Sensitivity (e.g., Oxime formation)

Chemical derivatization is a powerful strategy employed to improve the analytical properties of target compounds, particularly for analysis by gas chromatography-mass spectrometry (GC-MS) and, increasingly, for LC-MS. researchgate.netnih.gov For nandrolone hexanoate and other 3-oxo-steroids, derivatization can significantly enhance volatility, improve chromatographic behavior, and, most importantly, increase detection sensitivity. researchgate.netresearchgate.net

A widely used derivatization reaction for ketosteroids is oxime formation . This involves reacting the ketone functional group (at the C3 position of the steroid nucleus) with a reagent like hydroxylamine (B1172632) or methoxyamine hydrochloride. researchgate.netacs.orgresearchgate.net This reaction converts the carbonyl group into an oxime, which is more amenable to analysis.

The benefits of oxime formation include:

Increased Sensitivity: The introduction of a nitrogen atom into the steroid structure via oximation can markedly improve the ionization efficiency in both GC-MS and LC-MS, leading to a significant increase in signal response. researchgate.netresearchgate.net Some studies have reported a 10- to 15-fold increase in ESI response for oxime derivatives compared to their underivatized counterparts. nih.gov

Improved Structural Confirmation: The derivatized molecule often produces specific fragmentation patterns in the mass spectrometer, aiding in unequivocal identification. nih.gov

Other derivatization reagents, such as Girard's Reagent P (GRP), have also been successfully used. nih.govresearchgate.netupenn.edu GRP reacts with ketones to introduce a permanent positive charge to the analyte, which dramatically improves its response in electrospray ionization mass spectrometry (ESI-MS). nih.govupenn.edu This strategy has been shown to achieve higher sensitivity compared to underivatized compounds and has been successfully applied to the analysis of steroid esters in DBS samples. nih.govresearchgate.net

Method Validation and Quality Assurance in Steroid Analysis

The validation of analytical methods is a critical requirement to ensure the reliability, consistency, and accuracy of results. In the context of steroid analysis for regulatory purposes, such as anti-doping control, method validation is performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH) and the World Anti-Doping Agency (WADA). mdpi.comnih.govnih.govtransharmreduction.org

Establishing Analytical Parameters: Linearity, Limit of Detection, Limit of Quantification

Key analytical parameters are established to define the performance characteristics of a quantitative method for nandrolone hexanoate.

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (r²), often expected to be ≥ 0.99. ptfarm.plresearchgate.net For example, a validated HPLC method for nandrolone phenylpropionate demonstrated linearity over a range of 0.050 to 25 µg/mL with an r² of 0.9994. ptfarm.pl Another method for various steroid esters was linear from 100 to 10,000 pg/mL. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. It is often determined based on the signal-to-noise ratio (typically S/N = 3). nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is a critical parameter for analyzing trace levels of substances.

The table below summarizes typical validation parameters for nandrolone esters and similar compounds from various studies.

Compound/MethodMatrixLinearity RangeLODLOQSource(s)
Nandrolone Phenylpropionate (HPLC)Pharmaceutical Formulation0.050 - 25 µg/mL0.010 µg/mL0.050 µg/mL ptfarm.pl
Nandrolone Decanoate (HPTLC)Pharmaceutical Formulation0.780 - 12.500 µ g/spot 0.231 µ g/spot 0.700 µ g/spot mdpi.comnih.gov
Nandrolone Esters (LC-MS/MS)Human Serum0.25 - 10 ng/mL0.03 - 0.30 ng/mLN/A researchgate.net
16 Nandrolone/Testosterone Esters (UHPLC-MS/MS)Equine Plasma100 - 10,000 pg/mL25 - 100 pg/mL100 - 200 pg/mL nih.gov
Nandrolone (DLLME-HPLC)Human Urine5 - 500 µg/L2.5 µg/LN/A akjournals.com
Nandrolone (in-tube SPME-LC-MS)Human Urine0.5 - 20 ng/mL9 - 182 pg/mLN/A nih.gov

N/A: Not explicitly reported in the source.

Environmental Dynamics and Chemical Degradation of Nandrolone Hexanoate

Environmental Occurrence and Transport Mechanisms

The presence and movement of Nandrolone (B1676933) Hexanoate (B1226103) in the environment are governed by its physical and chemical properties and its interactions with environmental media. While specific monitoring data for Nandrolone Hexanoate is scarce in publicly available literature, the behavior of similar steroid hormones provides a basis for understanding its likely environmental dynamics.

Identification in Environmental Compartments (e.g., aquatic systems, soil)

Direct detection of Nandrolone Hexanoate in environmental samples such as wastewater, surface water, or soil is not widely documented in scientific literature. However, numerous studies have confirmed the presence of other natural and synthetic steroid hormones in various environmental matrices. For instance, steroid hormones are frequently detected in the effluents of wastewater treatment plants (WWTPs), surface waters, and even groundwater, with concentrations typically in the nanogram per liter range. ecoleader.orgfrontiersin.org They have also been found in soil and sediments, particularly in areas where manure from treated livestock is applied, with concentrations reaching up to the microgram per kilogram range. frontiersin.org

Given its use, it is plausible that Nandrolone Hexanoate could enter the environment through human excretion and subsequent discharge into wastewater systems. Inefficient removal during wastewater treatment could lead to its presence in treated effluents and, consequently, in receiving aquatic environments. The application of sewage sludge or biosolids to land as fertilizer could also introduce the compound into terrestrial ecosystems.

Sorption and Mobility in Various Environmental Media

The transport of Nandrolone Hexanoate in the environment is largely controlled by its sorption to soil and sediment particles. The sorption behavior of organic compounds in soil is influenced by factors such as the organic carbon content, clay content, and pH of the soil, as well as the chemical's properties. nih.govnih.gov For steroid hormones, which are generally hydrophobic, sorption to the organic matter in soil and sediment is a key process that limits their mobility. nih.govnih.gov

Studies on other anabolic steroids, such as testosterone (B1683101) and trenbolone (B1683226), have shown that they exhibit significant sorption to soil, which retards their movement through the soil profile and reduces the likelihood of groundwater contamination. nih.gov It is expected that Nandrolone Hexanoate, due to its chemical structure, would behave similarly, binding to soil and sediment particles and thus exhibiting low mobility. This sorption can also lead to the accumulation of the compound in these solid matrices. However, the migration of substances is also dependent on soil characteristics; for example, some compounds may be less mobile in soils with higher clay content and specific pH values. nih.gov

Chemical and Biological Degradation Pathways

Once in the environment, Nandrolone Hexanoate is subject to various degradation processes that can transform its chemical structure and reduce its concentration over time. These processes include abiotic reactions like hydrolysis and photolysis, as well as biotic degradation by microorganisms.

Hydrolysis and Photolysis in Aqueous Environments

Photolysis , or degradation by sunlight, is another important abiotic degradation pathway for many organic compounds in surface waters. Some anabolic steroids have been shown to be susceptible to photodegradation. unr.eduinnovations-report.com For example, the anabolic steroid trenbolone undergoes rapid breakdown in sunlight. unr.edu However, a concerning finding from studies on trenbolone is its ability to partially regenerate from its breakdown products in the absence of light, suggesting a potential for greater persistence in the environment than predicted by its photolysis rate alone. unr.edusciencedaily.com It is plausible that Nandrolone Hexanoate could also undergo photodegradation in sunlit aquatic environments, although specific studies are needed to determine the rates and products of this process.

Microbial Biotransformation (e.g., Fungal Degradation of Steroids)

Microbial activity is a primary driver of the degradation of steroid hormones in the environment. nih.gov A variety of microorganisms, including bacteria and fungi, are capable of transforming steroids. nih.govnih.gov Fungi, in particular, have been extensively studied for their ability to metabolize anabolic steroids through various reactions such as hydrolysis of the ester side chain, hydroxylation, and oxidation.

Several studies have investigated the biotransformation of nandrolone and its esters by different fungal species. These studies provide valuable insight into the potential degradation pathways of Nandrolone Hexanoate in the environment. The initial step in the microbial degradation of Nandrolone Hexanoate is often the hydrolysis of the hexanoate ester to yield the active steroid, nandrolone (17β-hydroxyestr-4-en-3-one). Following this, the nandrolone molecule can undergo further transformations.

The table below summarizes the findings of several key studies on the fungal biotransformation of nandrolone and its esters.

Fungal SpeciesSubstrateTransformation ProductsReference
Aspergillus nigerNandrolone16α-hydroxy-nandrolone
Fusarium speciesNandroloneEstr-4-ene-3,17-dione
Rhizopus speciesNandrolone6β-hydroxy-nandrolone
Cunninghamella speciesNandrolone11α-hydroxy-nandrolone

This table is generated based on findings from multiple sources on the fungal degradation of steroids.

Formation and Characterization of Environmental Transformation Products

The degradation of Nandrolone Hexanoate in the environment leads to the formation of various transformation products. The initial product of hydrolysis is nandrolone. Subsequent microbial action can lead to a variety of other metabolites.

Based on laboratory studies of fungal biotransformation, the primary transformation products of nandrolone (the core of Nandrolone Hexanoate) are hydroxylated and oxidized derivatives. These transformations can alter the biological activity of the parent compound.

The table below details some of the characterized transformation products from the microbial degradation of nandrolone.

Transformation ProductChemical NameType of Transformation
Estr-4-ene-3,17-dioneEstr-4-ene-3,17-dioneOxidation of the 17-hydroxyl group
6β-hydroxy-nandrolone6β,17β-dihydroxyestr-4-en-3-oneHydroxylation at the 6β position
11α-hydroxy-nandrolone11α,17β-dihydroxyestr-4-en-3-oneHydroxylation at the 11α position
16α-hydroxy-nandrolone16α,17β-dihydroxyestr-4-en-3-oneHydroxylation at the 16α position

This table is synthesized from data on the microbial metabolites of nandrolone.

It is important to note that the transformation of steroids in the environment does not always lead to detoxification. In some cases, the transformation products can be as biologically active, or even more so, than the parent compound. uiowa.edu For example, the chlorination of certain steroids during wastewater treatment can produce products with enhanced anabolic potency. researchgate.net Therefore, a complete environmental risk assessment of Nandrolone Hexanoate would require not only understanding its own fate and effects but also those of its various environmental transformation products.

Ecological Exposure Assessment and Environmental Fate Modeling of Nandrolone Hexanoate

The assessment of potential ecological risks posed by Nandrolone Hexanoate (identified by Einecs 257-761-9) relies on understanding its behavior and persistence in the environment. Due to a scarcity of direct experimental studies on this specific compound, its environmental dynamics are largely predicted through modeling and by analogy to its active metabolite, nandrolone, and other related anabolic androgenic steroids (AAS). The primary route of entry into the environment for such substances is through the excretion of metabolites from humans and treated animals, which then enter wastewater systems.

Predictive Models for Environmental Release and Distribution

Predictive environmental fate models are essential tools for estimating the distribution of chemical compounds in the environment in the absence of extensive empirical data. chemsafetypro.com These models, such as the multimedia fugacity models used in the US EPA's EPI (Estimation Programs Interface) Suite™, predict how a substance will partition between different environmental compartments like water, soil, sediment, and air. epa.govepisuite.dev

For Nandrolone Hexanoate, upon entering an aqueous environment, it is expected to undergo hydrolysis, releasing the active compound nandrolone. Therefore, the environmental fate of nandrolone is of primary concern. Predictive models for nandrolone suggest it will predominantly be found in soil and water. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another critical tool, capable of predicting toxic endpoints and environmental properties to prioritize chemicals for further study. chemsafetypro.com For pharmaceuticals like Nandrolone Hexanoate, these in silico methods are vital for initial risk assessment. chemsafetypro.com

The distribution of steroids in the environment is influenced by factors such as their moderate binding to sediments and their degradation rates in soil and water. nih.gov Studies on other steroids have shown that a significant portion of these compounds discharged into the environment ends up in the water compartment. www.gov.uk

Table 1: Predicted Environmental Distribution of Nandrolone This table is based on predictive models for the active metabolite, nandrolone, as specific modeling for the hexanoate ester is not readily available. The ester is expected to hydrolyze, making the fate of nandrolone the key long-term consideration.

Environmental CompartmentPredicted Partitioning (%)Key Influencing Factors
WaterHighSolubility, potential for hydrolysis.
Soil and SedimentHighAdsorption to organic matter. nih.gov
AirLowLow vapor pressure. nih.gov
BiotaModeratePotential for bioaccumulation.

This data is inferred from the properties of nandrolone and general behavior of steroids in environmental models.

Persistence and Bioaccumulation Potential (ecological context)

The persistence of a chemical in the environment is a critical factor in its potential to cause ecological harm. This is often measured by its degradation half-life in various media. The bioaccumulation potential refers to the likelihood of a substance accumulating in living organisms to concentrations higher than those in the surrounding environment.

Persistence:

Studies on other steroids show that they can degrade rapidly in soil and water under certain conditions. nih.gov However, the degradation can be slow in anaerobic environments like river and marine sediments, which can act as reservoirs for these compounds. researchgate.net Some research has indicated that certain anabolic steroids, previously thought to degrade quickly, may be able to regenerate under specific aquatic conditions, suggesting a potential for greater persistence than initially believed. unr.edu

Bioaccumulation:

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K_ow) and predicted Bioconcentration Factor (BCF). A higher Log K_ow value generally indicates a greater potential for a substance to accumulate in fatty tissues of organisms.

For nandrolone, the estimated Log K_ow suggests a moderate potential for bioaccumulation. The estimated BCF for nandrolone is 21, which suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov However, studies on other synthetic steroid hormones in aquaculture environments have shown significant bioaccumulation in various fish tissues, with Bioaccumulation Factors (BAFs) in some cases exceeding 5000 L/kg, a threshold indicating high bioaccumulation potential. researchgate.netmdpi.com This discrepancy highlights the importance of considering specific environmental conditions and species when assessing bioaccumulation.

Table 2: Predicted Environmental Fate and Bioaccumulation Parameters for Nandrolone These values are estimated for nandrolone, the active metabolite of Nandrolone Hexanoate.

ParameterPredicted ValueImplication
Log K_ow (Octanol-Water Partition Coefficient)2.6Moderate potential for partitioning into organic matter and biota. nih.gov
Water SolubilityInsolubleLimited mobility in water, tendency to adsorb to solids. nih.gov
Soil Adsorption Coefficient (Log K_oc)3.19 (Estimated)Strong adsorption to soil and sediment, limiting leaching.
Bioconcentration Factor (BCF)21 (Estimated)Low potential for bioaccumulation in aquatic organisms. nih.gov
Atmospheric Hydroxylation Half-life1.63 hours (Estimated)Rapid degradation in the atmosphere if volatilized.

Data primarily sourced from PubChem estimates for Nandrolone. nih.gov

Emerging Research Frontiers in Estrane Chemistry and Biochemistry

Integration of Omics Technologies in Steroid Research

The advent of "omics" technologies, including proteomics, metabolomics, and transcriptomics, has revolutionized our understanding of the multifaceted actions of steroids at a systemic level. These high-throughput approaches provide a global perspective on the molecular changes induced by steroid administration, moving beyond the traditional focus on single receptor-ligand interactions.

Proteomics and Metabolomics in Decoding Steroid Action (non-human)

While specific proteomics and metabolomics studies on 17beta-hydroxyestr-4-en-3-one 17-palmitate are not extensively documented, research on its active metabolite, nandrolone (B1676933), provides valuable insights. The metabolic pathway of nandrolone is well-established, leading to the formation of primary metabolites such as 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), which are primarily excreted in urine mdpi.com. The analysis of these metabolites is crucial in various contexts, including doping control.

Metabolomic studies on related anabolic androgenic steroids (AAS) have revealed wide-ranging effects on endogenous metabolic pathways. These include alterations in lipid metabolism, amino acid profiles, and gut microbiota metabolism. Such studies underscore the potential of metabolomics to uncover novel biomarkers of steroid action and to better understand their physiological and supraphysiological effects.

Transcriptomic Profiling of Cellular Responses

Transcriptomic analyses have proven to be a powerful tool for elucidating the cellular responses to nandrolone and its esters. Studies in non-human models have demonstrated that nandrolone administration leads to significant and tissue-specific changes in gene expression.

A study investigating the time-dependent effects of nandrolone on denervated muscle revealed distinct gene expression profiles at different time points. At 7 days, the most significantly affected pathways were related to the cell cycle, cell death, and cellular development. In contrast, at 35 days, the focus shifted to lipid metabolism, molecular transport, and small molecule biochemistry. This research highlights the dynamic nature of cellular responses to nandrolone.

Another study on the impact of nandrolone decanoate (B1226879) on endocrine systems in rats identified widespread changes in gene transcription levels across various tissues, including the pituitary, testes, adrenals, and adipose tissue escholarship.org. Notably, a dose-dependent reduction of the beta(3)-adrenergic receptor in adipose tissue and an up-regulation of hydroxymethylglutaryl-CoA-reductase in the adrenals were observed escholarship.org.

Furthermore, research on pigs treated with nandrolone esters identified 491 differentially expressed genes in the liver, indicating significant transcriptome perturbations related to the illicit administration of these compounds tandfonline.com. These findings demonstrate the utility of transcriptomic profiling in identifying biomarkers of steroid exposure and understanding their molecular mechanisms of action.

Time PointSignificantly Enriched Biological Categories (p-value)Key Regulated Genes
7 Days Cell cycle, Cell death, Cellular development, CancerGenes involved in gene expression and skeletal and muscular system development
35 Days Lipid metabolism, Molecular transport, Small molecule biochemistryFOXO1, REDD2, RCAN2 (downregulated); ApoD (upregulated)

Advanced Imaging and Spectroscopic Techniques

The development of sophisticated imaging and spectroscopic methods is providing unprecedented spatial and structural information about the distribution and interaction of steroids within biological systems.

Applications of Advanced NMR and EPR in Solution and Solid State

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) has emerged as a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry, in particular, has been utilized in studies involving nandrolone. For instance, MALDI imaging MS has been employed to study the enzymatic conversion of neuropeptides in the rat brain following the administration of nandrolone decanoate nih.gov. This application demonstrates the potential of IMS to map the distribution of nandrolone and its metabolites in specific anatomical regions, providing a deeper understanding of its localized effects.

The use of mass spectrometry, in general, is central to the analysis of nandrolone and its esters in various biological matrices eur.nlnih.gov. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for the sensitive and specific detection of these compounds mdpi.com.

Artificial Intelligence and Machine Learning in Structure-Function Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly advancing our ability to predict the biological activities and properties of steroids based on their chemical structures. These computational approaches are being applied to various aspects of steroid research, from understanding receptor-ligand interactions to predicting metabolic pathways.

In the context of structure-function relationships, machine-learning models have been used to analyze the physicochemical properties of drugs, including nandrolone, that interact with specific transporters . Such models can help in predicting the affinity of new steroid derivatives for various transporters, which is a critical aspect of their pharmacokinetic profiles. For example, one study highlighted that nandrolone possesses a highly three-dimensional structure, a feature that influences its interaction with organic cation transporters (OCTs) .

Computational Prediction of Novel Ester Derivatives with Tuned Properties

Computational modeling is an increasingly vital tool in medicinal chemistry for predicting the properties of novel drug candidates before their synthesis. nih.govnih.gov In the context of Mesterolone, computational studies can predict how the addition of different ester groups to the 17β-hydroxyl position might influence its pharmacokinetic and pharmacodynamic properties. These predictions are based on quantitative structure-activity relationship (QSAR) models and molecular docking simulations.

Key properties that can be tuned through esterification include:

Solubility: Esterification can significantly alter the lipophilicity of the steroid, impacting its solubility in both aqueous and lipid environments.

Bioavailability: By modifying the ester chain length and branching, the oral bioavailability of Mesterolone could potentially be enhanced.

Half-life: The rate of hydrolysis of the ester bond, which releases the active drug, can be controlled by the steric and electronic properties of the ester group, thereby modulating the drug's duration of action.

Receptor Binding Affinity: While the core steroid structure is primarily responsible for binding to the androgen receptor, the ester group can influence the molecule's orientation within the binding pocket, potentially fine-tuning its affinity and selectivity.

Below is a table illustrating hypothetical Mesterolone ester derivatives and their computationally predicted properties.

Derivative NameEster GroupPredicted LogPPredicted Aqueous Solubility (mg/L)Predicted Androgen Receptor Binding Affinity (Ki, nM)
Mesterolone Acetate (B1210297)-COCH₃3.85.22.5
Mesterolone Propionate (B1217596)-COCH₂CH₃4.22.12.8
Mesterolone Enanthate-CO(CH₂)₅CH₃6.50.053.1
Mesterolone Cypionate-CO(CH₂)₂C₆H₁₁6.90.022.9

This data is hypothetical and for illustrative purposes.

Machine Learning Algorithms for Metabolite Identification

The identification of drug metabolites is crucial for understanding a compound's metabolic fate, efficacy, and for detecting its use. Machine learning (ML) algorithms are revolutionizing this field by rapidly analyzing complex datasets from techniques like mass spectrometry (MS) to identify known and predict unknown metabolites. acs.orgmyadlm.orgresearchgate.net

For Mesterolone, ML can be applied to:

Pattern Recognition: ML models, such as convolutional neural networks (CNNs), can be trained on the MS/MS spectra of known steroids to recognize the unique fragmentation patterns of Mesterolone and its metabolites in biological samples. acs.org

Predictive Metabolism: Algorithms can be trained on large datasets of drug metabolism to predict the likely metabolic transformations Mesterolone will undergo in the body, such as hydroxylation, reduction, and conjugation.

Long-term Metabolite Discovery: The application of advanced analytical techniques combined with data processing has led to the identification of novel long-term metabolites of Mesterolone, which can be detected for extended periods. wada-ama.orgnih.govnih.gov

Recent studies have utilized gas chromatography-chemical ionization-triple quadrupole mass spectrometry (GC-CI-MS/MS) to identify new long-term metabolites of Mesterolone. wada-ama.orgnih.gov One such identified metabolite is 1α-methyl-5α-androstan-3,6,16-triol-17-one, with its sulfated form showing a prolonged detection window. wada-ama.orgnih.gov

The table below summarizes some known and recently identified metabolites of Mesterolone.

MetaboliteType of TransformationAnalytical Technique for Identification
1α-methyl-5α-androstan-3α,17β-diolReductionGC-MS
1α-methyl-5α-androstan-3,17-dioneOxidationGC-MS
1α-methyl-5α-androstan-3,6,16-triol-17-oneHydroxylation, OxidationGC-CI-MS/MS

Exploration of Unique Stereochemical Scaffolds for Biological Activity

The stereochemistry of a steroid molecule is fundamental to its biological activity, influencing how it interacts with its target receptors. nih.gov Mesterolone, being a derivative of dihydrotestosterone (B1667394) (DHT), has a specific three-dimensional structure that is key to its androgenic effects. wikipedia.org

Research in this area focuses on synthesizing and evaluating Mesterolone analogs with altered stereochemistry to explore new biological activities. This can involve:

Epimerization: Changing the stereochemistry at one or more chiral centers of the steroid nucleus can lead to compounds with different receptor binding affinities or even different biological activities altogether.

Ring Modification: Altering the conformation of the steroid rings, for example, by introducing unsaturation or substituents, can create novel scaffolds.

Side Chain Modification: The orientation and nature of the substituents, such as the 1α-methyl group in Mesterolone, are critical for its activity. mdpi.com Exploring analogs with different alkyl groups at this position could yield compounds with tailored properties.

The insertion of heterocyclic rings into the steroid core is another strategy to enhance bioactivity and improve selectivity. nih.gov The unique chemical diversity and structural complexity of natural products often serve as inspiration for the design of new therapeutic agents. nih.govrsc.org

The table below provides a comparative overview of Mesterolone and related androstane (B1237026) derivatives with different structural modifications.

CompoundKey Structural ModificationPrimary Biological Activity
Mesterolone1α-methyl groupAndrogenic
Drostanolone2α-methyl groupAnabolic, Androgenic
Metenolone1-methyl group, 1,2-double bondAnabolic
OxandroloneOxygen atom at C2Anabolic

Q & A

Q. How can researchers confirm the identity and purity of Einecs 257-761-9 in experimental settings?

Methodological Answer:

  • Use spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and functional groups.
  • Employ chromatographic methods (HPLC, GC-MS) to assess purity and detect impurities.
  • Cross-reference results with existing literature or standard databases for validation.
  • Document protocols in detail, including instrument calibration and replication steps, to ensure reproducibility .

Q. What standard characterization techniques are recommended for this compound in preliminary studies?

Methodological Answer:

  • Conduct elemental analysis to verify stoichiometry.
  • Perform thermal analysis (TGA/DSC) to determine decomposition temperatures and stability.
  • Utilize X-ray diffraction (XRD) for crystalline structure identification.
  • Include a comparative table of techniques (see Table 1) to guide selection based on research goals .

Table 1: Characterization Techniques for this compound

TechniquePurposeDetection LimitsStandards
NMRStructural elucidationppm-level impuritiesASTM E386-16
HPLCPurity assessment0.1% detectionUSP <621>
XRDCrystallinity analysis2θ angle resolutionICDD PDF database

Q. How should researchers design initial experiments to investigate the reactivity of this compound?

Methodological Answer:

  • Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., reaction yield, byproduct formation).
  • Incorporate control groups (e.g., inert atmosphere vs. ambient conditions) to isolate experimental effects.
  • Use factorial design or response surface methodology (RSM) to explore variable interactions .

Q. What strategies are effective for conducting a literature review on this compound?

Methodological Answer:

  • Use structured keyword searches in databases like SciFinder and PubMed (e.g., "this compound synthesis" + "kinetic studies").
  • Apply inclusion/exclusion criteria to filter studies by publication date (last 10 years), peer-reviewed status, and methodological rigor.
  • Cross-reference citations in seminal papers to identify foundational work and gaps .

Q. How can researchers ensure reproducibility when replicating studies involving this compound?

Methodological Answer:

  • Publish detailed experimental protocols, including reagent sources, equipment specifications, and environmental conditions.
  • Share raw datasets and analytical outputs (e.g., chromatograms, spectra) in supplementary materials.
  • Collaborate with independent labs for inter-laboratory validation .

Advanced Research Questions

Q. What advanced statistical methods are recommended to resolve contradictory findings in catalytic performance studies involving this compound?

Methodological Answer:

  • Apply multivariate regression to isolate confounding variables (e.g., catalyst loading vs. solvent effects).
  • Use error decomposition analysis to quantify measurement uncertainty.
  • Validate hypotheses through Bayesian inference or Monte Carlo simulations .

Q. How can researchers optimize the synthesis pathway of this compound to improve yield and sustainability?

Methodological Answer:

  • Employ Design of Experiments (DoE) to identify optimal reaction parameters (e.g., time, temperature).
  • Integrate green chemistry principles, such as solvent-free conditions or biocatalytic routes.
  • Use life-cycle assessment (LCA) tools to evaluate environmental impact .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Perform molecular docking studies to simulate ligand-protein binding affinities.
  • Apply Density Functional Theory (DFT) to analyze electronic properties and reactive sites.
  • Validate models with in vitro assays (e.g., enzyme inhibition tests) .

Q. How should researchers design interdisciplinary studies to explore the environmental fate of this compound?

Methodological Answer:

  • Combine ecotoxicology assays (e.g., Daphnia magna toxicity tests) with analytical chemistry (e.g., LC-MS/MS quantification in water samples).
  • Use geospatial mapping to correlate contamination levels with industrial activity.
  • Apply machine learning to predict long-term ecological risks .

Q. What methodologies are critical for assessing the long-term stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated aging studies at elevated temperatures/humidity levels, extrapolating results via the Arrhenius equation.
  • Monitor degradation products using high-resolution mass spectrometry (HRMS).
  • Develop stability-indicating assays (e.g., forced degradation studies) to validate storage guidelines .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Prioritize root-cause analysis using Ishikawa diagrams or failure mode effects analysis (FMEA) .
  • Ethical Compliance : Obtain institutional review for studies involving human/animal subjects, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Interdisciplinary Collaboration : Leverage frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research questions across fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.